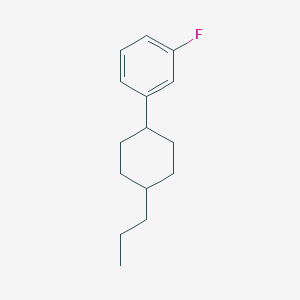

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-3-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-6,11-13H,2,4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPPGQWSQUGPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701035918 | |

| Record name | 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138679-81-9 | |

| Record name | 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluor-3-(trans-4-propylcyclohexyl)-benzol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Molecular Design

In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design, particularly in the fields of materials science and drug discovery. The unique electronic properties of fluorine—its high electronegativity and relatively small size—allow for the fine-tuning of a molecule's physical and biological characteristics.[1][2] This guide focuses on 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene, a molecule that exemplifies the application of these principles. With its fluorinated aromatic ring and a cyclohexyl moiety, this compound finds utility as an intermediate in the synthesis of liquid crystals and serves as a valuable scaffold in medicinal chemistry.[3][4] Understanding its core physical properties is paramount for its effective application in these demanding fields.

Core Molecular and Physical Properties

This compound is a white solid at room temperature, a characteristic that is foundational to its handling and formulation.[3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C15H21F | [5] |

| Molecular Weight | 220.33 g/mol | [3] |

| CAS Number | 138679-81-9 | [6] |

| Appearance | White solid | [3] |

| Melting Point | 286.9 ± 19.0 °C (predicted) | [3] |

The Influence of the Fluorine Substituent

The presence of a single fluorine atom on the benzene ring is the most functionally significant feature of this molecule. In the context of its application as a liquid crystal intermediate, the strong dipole moment created by the carbon-fluorine bond is critical. This polarity influences the dielectric anisotropy of the resulting liquid crystal materials, a key factor in their performance in display technologies.

For drug development professionals, the fluorine atom offers several potential advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate.[2]

-

Membrane Permeability: Fluorine substitution can enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[7]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with protein targets, potentially increasing the potency of a drug.[7]

Molecular Structure and Conformation

The structure of this compound, with its distinct aromatic and aliphatic regions, dictates its physical behavior and intermolecular interactions.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology:

-

Friedel-Crafts Acylation of Benzene: Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form propiophenone. [8]2. Electrophilic Fluorination: The propiophenone is then subjected to electrophilic fluorination to introduce a fluorine atom at the meta position of the benzene ring, yielding 3-fluoro-propiophenone. A common reagent for this transformation is Selectfluor. [8]3. Grignard Reaction: A Grignard reagent is prepared from magnesium and a suitable cyclohexyl halide (e.g., 4-bromocyclohexanone). This is then reacted with the 3-fluoro-propiophenone to form a tertiary alcohol intermediate.

-

Dehydration and Reduction: The tertiary alcohol is dehydrated using an acid catalyst to form an alkene. Subsequent catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) reduces the double bond and the ketone to yield the final product, this compound. The stereochemistry of the final product can be influenced by the choice of catalyst and reaction conditions.

Conclusion: A Molecule of Versatility

This compound is a molecule whose physical properties are a direct reflection of its carefully designed structure. For materials scientists, its fluorinated core and linear shape make it a valuable building block for advanced liquid crystal displays. For medicinal chemists, the same structural motifs offer a template for creating metabolically robust and potentially highly potent therapeutic agents. A thorough understanding of its physical properties is the first step towards unlocking its full potential in these and other cutting-edge applications.

References

-

Fluorinated liquid crystals - Properties and applications. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

ChemInform Abstract: Fluorinated Liquid Crystals - Properties and Applications. (n.d.). Retrieved January 15, 2026, from [Link]

-

Benzene, 1-fluoro-3-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]

-

China wholesale this compound CAS 138679-81-9 suppliers. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 138679-81-9 Name... (n.d.). XiXisys. Retrieved January 15, 2026, from [Link]

-

Shinoda, K., Hato, M., & Hayashi, T. (1972). Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry, 76(6), 909-914. [Link]

-

The Role of 1-(trans-4-Propylcyclohexyl)-3-fluorobenzene in Modern... (n.d.). Retrieved January 15, 2026, from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

1-Fluoro-4-(4-pentylcyclohexyl)benzene | C17H25F | CID 578937. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022). ChemMedChem, 17(21), e202200365. [Link]

-

Al-Rashida, M., & Ejaz, S. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4726. [Link]

-

Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 139121960. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]

-

This compound | C15H21F | CID 15255728. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID 611152. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. (2023). Science of The Total Environment, 860, 160448. [Link]

-

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene | C15H20F2 | CID 18469434. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? (n.d.). Quora. Retrieved January 15, 2026, from [Link]

-

1-Fluoro-3-propylcyclohexane | C9H17F | CID 89392847. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Benzene, 1-fluoro-3-methyl-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | C21H31F | CID 578934. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

1-Fluoro-3-(3-methylcyclohexyl)benzene | C13H17F | CID 20304311. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. myuchem.com [myuchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C15H21F | CID 15255728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Trans-4-propylcyclohexyl)fluorophenyl | 138679-81-9 [chemicalbook.com]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

A Senior Application Scientist's Guide to the NMR Analysis of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

Abstract

Introduction: Structural Elucidation of a Complex Molecule

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is a molecule of interest in materials science, particularly in the development of liquid crystal displays (LCDs). Its structure combines an aromatic core, a rigid aliphatic linker, and a flexible alkyl chain, each contributing unique physicochemical properties. The precise characterization of such molecules is paramount for quality control and understanding structure-property relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for non-destructive structural elucidation of organic molecules in solution. It provides unparalleled detail regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will leverage the foundational principles of NMR to construct a detailed, predictive spectral map of the title compound, providing a powerful reference for its synthesis and analysis.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic, cyclohexyl, and propyl moieties. The analysis is based on established substituent effects, spin-spin coupling principles, and the rigid stereochemistry of the trans-cyclohexyl ring.[1]

Aromatic Region (δ ≈ 6.80-7.30 ppm)

The 1,3-disubstitution pattern on the fluorobenzene ring will result in four distinct signals for the aromatic protons. The fluorine atom is a moderate ortho-para director due to resonance but is strongly electron-withdrawing inductively. The alkyl group is a weak ortho-para director and electron-donating. These competing effects, combined with both H-H and H-F coupling, create a complex but interpretable pattern.

-

H-2: This proton is ortho to the fluorine and meta to the cyclohexyl group. It will experience strong ³J(H,F) coupling and will appear as a doublet of triplets (dt) or a complex multiplet. Expected to be the most downfield aromatic proton due to proximity to fluorine.

-

H-4: Situated between the two substituents, this proton is ortho to the cyclohexyl group and meta to the fluorine. It will show meta ³J(H,H) and meta ⁴J(H,F) couplings, likely appearing as a multiplet.

-

H-5: This proton is para to the fluorine and meta to the cyclohexyl group. It will experience para ⁵J(H,F) coupling (typically small) and ortho and meta H-H couplings, appearing as a triplet of doublets (td) or multiplet.[2]

-

H-6: Ortho to the cyclohexyl group and meta to the fluorine, this proton will be split by its ortho and meta neighbors and show a ⁴J(H,F) coupling, appearing as a multiplet.

Cyclohexyl Region (δ ≈ 1.00-2.50 ppm)

The trans configuration locks the cyclohexane ring into a rigid chair conformation, with the bulky benzene and propyl groups occupying equatorial positions to minimize steric strain. This results in chemically distinct axial and equatorial protons.[3][4]

-

H-1' (Benzylic): The proton on the carbon attached to the benzene ring (C-1') is the most deshielded of the aliphatic protons due to the ring current effect of the aromatic system.[5] It is in an axial position and will appear as a triplet of triplets (tt) due to coupling with two axial and two equatorial protons on adjacent carbons.

-

Axial Protons (Hax): Generally, axial protons are shielded relative to their equatorial counterparts and appear upfield (δ ≈ 1.00-1.40 ppm).[6] They will exhibit large diaxial coupling constants (³J(ax,ax) ≈ 10-13 Hz).

-

Equatorial Protons (Heq): These protons are deshielded and appear further downfield (δ ≈ 1.70-1.90 ppm). They exhibit smaller axial-equatorial and equatorial-equatorial couplings (³J(ax,eq) and ³J(eq,eq) ≈ 2-5 Hz).

Propyl Group Region (δ ≈ 0.85-1.40 ppm)

The n-propyl group will display a classic, predictable pattern.

-

-CH₂- (alpha to cyclohexyl): A multiplet around δ 1.25-1.35 ppm.

-

-CH₂- (beta to cyclohexyl): A sextet or multiplet around δ 1.20-1.30 ppm.

-

-CH₃: A clean triplet around δ 0.90 ppm, representing the terminal methyl group.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 unique signals, as the symmetry of the molecule is C1. A key feature will be the presence of carbon-fluorine (C-F) couplings, which are invaluable for definitive assignments.[7]

Aromatic Region (δ ≈ 110-165 ppm)

-

C-1 (C-F): This carbon, directly bonded to fluorine, will be the most downfield aromatic carbon and will appear as a large doublet due to the one-bond C-F coupling (¹J(C,F) ≈ 240-250 Hz).[8][9]

-

C-3 (C-Cyclohexyl): The other substituted carbon will appear as a singlet in the δ 140-150 ppm range.

-

Other Aromatic Carbons: The remaining four CH carbons will appear as doublets due to smaller two-bond (²J(C,F)), three-bond (³J(C,F)), and four-bond (⁴J(C,F)) couplings.[10] The ortho carbons (C-2, C-4) will have larger couplings than the meta (C-6, C-5) and para (C-5) carbons.

Aliphatic Region (δ ≈ 10-45 ppm)

-

Cyclohexyl Carbons: Four distinct signals are expected for the cyclohexyl ring carbons. The benzylic carbon (C-1') will be the most downfield (~δ 44 ppm), followed by the carbon bearing the propyl group (C-4'), and then the other methylene carbons of the ring.

-

Propyl Carbons: Three signals corresponding to the propyl chain carbons will be observed in the typical aliphatic region (δ 14-38 ppm).

Predictive Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ~7.25 | m | 1H | ³J(H,F), ³J(H,H) | H-2 |

| ~7.15 | m | 1H | ³J(H,H), ⁴J(H,F) | H-4 |

| ~6.95 | m | 1H | ³J(H,H), ⁵J(H,F) | H-5 |

| ~6.90 | m | 1H | ³J(H,H), ⁴J(H,F) | H-6 |

| ~2.45 | tt | 1H | J ≈ 12, 3 | H-1' (benzylic) |

| ~1.85 | m | 4H | - | Cyclohexyl-Heq |

| ~1.40 | m | 5H | - | Cyclohexyl-Hax, Propyl-CH₂ |

| ~0.90 | t | 3H | J ≈ 7 | Propyl-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

|---|---|---|

| ~162.5 | ¹J ≈ 245 | C-1 (C-F) |

| ~148.0 | ³J ≈ 8 | C-3 (C-Cyclohexyl) |

| ~129.5 | ³J ≈ 8 | C-5 |

| ~122.5 | ⁴J ≈ 3 | C-6 |

| ~115.0 | ²J ≈ 21 | C-4 |

| ~113.0 | ²J ≈ 22 | C-2 |

| ~44.0 | - | C-1' |

| ~37.5 | - | C-4' |

| ~37.0 | - | Propyl-CH₂ |

| ~34.5 | - | C-2', C-6' |

| ~33.5 | - | C-3', C-5' |

| ~20.0 | - | Propyl-CH₂ |

| ~14.5 | - | Propyl-CH₃ |

Experimental Workflow: A Self-Validating Protocol

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and systematic instrument operation.[11][12][13]

Step 1: Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[14]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common first choice for nonpolar organic compounds.[14]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

-

Filtration & Transfer: Filter the solution through a Pasteur pipette with a small plug of glass wool into a high-quality 5 mm NMR tube to remove any particulate matter.[13]

-

Positioning: Ensure the sample height in the tube is between 4-5 cm. Wipe the outside of the tube clean and place it in a spinner, using a depth gauge to ensure correct positioning for the spectrometer.[14][15]

Step 2: NMR Spectrometer Operation

-

Insertion: Insert the sample into the magnet.

-

Locking & Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[14] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

-

Tuning & Matching: Tune and match the probe for the desired nucleus (¹H, then ¹³C) to ensure efficient signal transmission and detection.

-

Acquisition:

-

¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) will be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak or internal standard like TMS).

Visualizations

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following numbering scheme is used throughout this guide.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

This guide provides a comprehensive, expertly derived prediction of the ¹H and ¹³C NMR spectra of this compound. By systematically analyzing the molecule's structural components and applying established NMR principles, we have constructed a detailed spectral map that can guide researchers in the identification and characterization of this compound and its analogues. The inclusion of a robust experimental protocol further ensures that scientists can reliably obtain high-quality data. This predictive approach serves as a powerful tool in the absence of published empirical data, underscoring the predictive power of NMR spectroscopy in modern chemical research.

References

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link] [11]2. Page, T. F., Jr. (1968). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Journal of Molecular Spectroscopy, 25(4), 513-520. (Note: A direct link to the full text may require subscription; a general search can locate the abstract and purchasing options).

-

Cavanaugh, J. R., & Dailey, B. P. (1962). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 36(5), 1291-1295. Available at: [Link] [3][4]4. ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link] [14]5. Seton Hall University. (2012). 200 MHz MR SOP manual. Available at: [Link] [15]6. University of Oxford. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Available at: [Link] [13]7. Mohanty, S., & Venkateswarlu, P. (1968). Proton and fluorine N.M.R. spectra of fluorobenzene. Proceedings of the Indian Academy of Sciences - Section A, 67(2), 76-87. (Note: A direct link to the full text may require subscription). [2][16]8. R-NMR. (n.d.). SOP data acquisition. Available at: [Link] [12]9. Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available at: [Link] 10. ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Available at: [Link] [8]11. Narasimhaswamy, T., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Electronic Supplementary Information (ESI). Available at: [Link] [17]12. Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link] [7]13. Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. Available at: [Link] [5]14. Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Available at: [Link] [1]15. ResearchGate. (2022). How many Carbon-Fluorine couplings will be seen in C13 NMR for benzotrifluoride and fluorobenzene? Available at: [Link] [10]16. National Institutes of Health. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 3(11), 16187–16194. Available at: [Link] [6]17. American Chemical Society. (2021). Supporting Information for Nickel-Catalyzed C(sp2)−C(sp3) Coupling via Photoactive Electron Donor–Acceptor Complex. Available at: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. r-nmr.eu [r-nmr.eu]

- 13. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. academic.shu.edu [academic.shu.edu]

- 16. sfu.ca [sfu.ca]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of organic molecules. For professionals in pharmaceutical research, materials science, and drug development, a comprehensive understanding of fragmentation patterns is paramount for the unambiguous identification of novel compounds. This guide provides an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene.

This liquid crystal monomer, characterized by its unique assembly of a fluorinated aromatic ring and a substituted aliphatic cyclohexane moiety, presents a compelling case study in fragmentation analysis. The interplay between these distinct structural features dictates a series of characteristic fragmentation pathways. By dissecting these pathways, we can gain profound insights into the molecule's inherent chemical stability and reactivity under ionization conditions. This document will serve as a valuable resource for researchers and scientists, offering a predictive framework for interpreting the mass spectrum of this compound and its structural analogs.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a "hard" ionization technique that subjects gas-phase molecules to a high-energy electron beam (typically 70 eV). This energetic bombardment results in the ejection of an electron from the molecule, forming a molecular ion (M radical cation, M•+). The excess energy imparted to the molecular ion often leads to extensive and reproducible fragmentation, creating a unique "fingerprint" for the compound. The analysis of these fragment ions provides a roadmap to deduce the original molecular structure.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is anticipated to be governed by the characteristic fragmentation behaviors of its constituent parts: the propylcyclohexyl group and the fluorinated benzene ring. The following sections detail the most probable fragmentation mechanisms.

Molecular Ion Peak (M•+)

The molecular formula of this compound is C15H21F, with a molecular weight of approximately 220.33 g/mol . The initial ionization event will produce a molecular ion peak at m/z 220. While aromatic structures tend to produce relatively stable molecular ions, the presence of the alkyl substituent may lead to significant fragmentation, potentially diminishing the intensity of the M•+ peak.[1]

Fragmentation of the Propylcyclohexyl Moiety

The saturated cyclohexyl ring and its propyl substituent are prone to several fragmentation pathways initiated by the radical cation.

-

Loss of the Propyl Group: A primary fragmentation event is the cleavage of the bond between the propyl group and the cyclohexane ring. This would result in the loss of a propyl radical (•C3H7, 43 Da), leading to a fragment ion at m/z 177 .

-

Ring Opening and Fragmentation of Cyclohexane: The cyclohexane ring itself can undergo fragmentation. This often involves ring-opening to form an acyclic radical cation, followed by cleavage at various points along the carbon chain. This can lead to a series of fragment ions with m/z values corresponding to the loss of CnH2n+1 or CnH2n fragments. A significant peak may arise from the cleavage of the bond between the cyclohexane ring and the benzene ring, which is a form of benzylic cleavage.[2][3]

Benzylic Cleavage and Tropylium Ion Formation

A dominant fragmentation pathway for alkyl-substituted benzenes is benzylic cleavage, which leads to the formation of a stable benzyl cation.[2][3] In this molecule, cleavage of the bond between the fluorophenyl ring and the cyclohexyl group would result in a fluorinated benzyl-type cation.

-

Formation of a Fluorotropylium-type Ion: Cleavage of the C-C bond beta to the aromatic ring is highly favored due to the resonance stabilization of the resulting cation. This would lead to the formation of a C7H6F+ ion. This ion is likely to rearrange to a more stable seven-membered ring structure, a substituted tropylium ion.[2][4][5][6] The tropylium ion (C7H7+) is famously stable and gives a strong signal at m/z 91 in the mass spectra of many benzyl-containing compounds.[4][5][6] In this case, the presence of a fluorine atom would shift this peak to m/z 109 (C7H6F+). This is expected to be a prominent, if not the base peak, in the spectrum.

Fragmentation of the Fluorobenzene Moiety

The fluorobenzene ring itself is relatively stable. However, fragmentation can occur, leading to characteristic ions.

-

Loss of HF: While not always a major pathway, the elimination of a neutral molecule of hydrogen fluoride (HF, 20 Da) from various fragment ions is possible.

-

Aromatic Ring Fragmentation: The aromatic ring can undergo fragmentation to produce smaller, characteristic ions. Common fragments from benzene and its derivatives include ions at m/z 77 (C6H5+), m/z 65 (C5H5+), and m/z 51 (C4H3+).[7] The presence of the fluorine atom will influence the relative abundances of these ions.

Summary of Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for this compound.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 220 | [C15H21F]•+ | Molecular Ion |

| 177 | [C12H14F]+ | Loss of propyl radical (•C3H7) from the molecular ion |

| 123 | [C9H10F]+ | Cleavage of the cyclohexane ring with loss of C4H9 |

| 109 | [C7H6F]+ | Benzylic cleavage and rearrangement to a fluorotropylium-type ion (likely the base peak) |

| 91 | [C7H7]+ | Tropylium ion (potential minor fragment from rearrangement and loss of F) |

| 77 | [C6H5]+ | Phenyl cation from fragmentation of the aromatic ring |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized, step-by-step methodology for acquiring the mass spectrum of this compound.

-

Sample Preparation: Dissolve a small amount of the solid or liquid sample in a volatile, high-purity solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the sample solution in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes.

-

-

Data Acquisition and Analysis: Acquire the mass spectrum and analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation patterns.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways of this compound.

Caption: Primary fragmentation of the molecular ion.

Caption: Secondary fragmentation of the aromatic moiety.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich tapestry of competing and sequential fragmentation reactions. The interplay between the aliphatic propylcyclohexyl group and the fluorinated aromatic ring gives rise to a characteristic set of fragment ions. The most diagnostic of these is anticipated to be the fluorotropylium-type ion at m/z 109, formed via a highly favorable benzylic cleavage. Understanding these fragmentation pathways is crucial for the structural confirmation of this molecule and for the identification of related compounds in complex matrices. This guide provides a solid theoretical foundation for interpreting the EI-MS data of this and similar liquid crystal monomers, empowering researchers in their analytical endeavors.

References

- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233.

- Jankowska, H., & Rzemieniecki, T. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(12), e4649.

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

- Bruce, M. I. (1968). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1459-1464.

-

University of Calicut. (n.d.). General Fragmentation Modes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

Jankowska, H., & Rzemieniecki, T. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Retrieved from [Link]

- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630.

-

ChemEurope. (n.d.). Tropylium ion. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-3-methyl-. Retrieved from [Link]

-

Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[1]-ANNULENE, AS WELL AS HEXAFLUOROBENZENE AND ITS HOMOLOGUES. Retrieved from [Link]

-

Tyler DeWitt. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube. [Link]

- Al-Majid, A. M., & Barakat, A. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4141.

- Wang, X., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment, 848, 157731.

-

National Center for Biotechnology Information. (n.d.). 1-Fluoro-4-(4-pentylcyclohexyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-3-methyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Brooklyn College. (n.d.). Chapter 14 Mass Spectrometry. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. Retrieved from [Link]

-

ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Tropylium_ion [chemeurope.com]

- 5. youtube.com [youtube.com]

- 6. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Solubility of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene in Common Organic Solvents

Introduction

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is a fluorinated organic compound with a structure that suggests its utility as an intermediate in the synthesis of complex molecules, particularly in the fields of liquid crystals, pharmaceuticals, and agrochemicals. Its distinct molecular architecture, featuring a polar fluorobenzene moiety and a nonpolar propylcyclohexyl group, results in a unique solubility profile that is critical for its application in various chemical processes. Understanding the solubility of this compound in different organic solvents is paramount for researchers and drug development professionals to ensure optimal reaction conditions, purification, and formulation.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. In the absence of extensive empirical data in publicly available literature, this guide leverages fundamental principles of organic chemistry, primarily the "like dissolves like" concept, to offer a predictive analysis.[1][2][3][4] Furthermore, a detailed, step-by-step experimental protocol is provided for researchers to determine the precise quantitative solubility of this compound in their laboratories.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules.[1][4] The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[2][3][4] The structure of this compound, with its combination of a polar aromatic ring and a nonpolar aliphatic chain, suggests it will exhibit a nuanced solubility behavior.

Molecular Structure Analysis:

-

Polar Moiety: The fluorobenzene ring introduces a dipole moment due to the high electronegativity of the fluorine atom, making this part of the molecule polar.

-

Nonpolar Moiety: The trans-4-propylcyclohexyl group is a large, nonpolar aliphatic substituent.

This dual character suggests that the compound will be most soluble in solvents of intermediate polarity that can effectively solvate both the polar and nonpolar regions of the molecule.

Predicted Solubility in Common Organic Solvents:

Based on the "like dissolves like" principle, the predicted solubility of this compound in a variety of common organic solvents is summarized in the table below. The solvents are arranged by increasing polarity index.[5]

| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low to Moderate | The nonpolar nature of hexane will interact favorably with the propylcyclohexyl group, but poorly with the polar fluorobenzene ring. |

| Toluene | 2.4 | High | Toluene's aromatic character can engage in π-π stacking with the fluorobenzene ring, while its overall low polarity accommodates the aliphatic chain. |

| Diethyl Ether | 2.8 | High | As a solvent of intermediate polarity, diethyl ether should effectively solvate both the polar and nonpolar moieties of the compound. |

| Dichloromethane | 3.1 | High | Dichloromethane's polarity is well-suited to dissolve compounds with both polar and nonpolar characteristics. |

| Tetrahydrofuran (THF) | 4.0 | High | THF is a versatile solvent with moderate polarity, capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate | 4.4 | Moderate to High | The ester functionality of ethyl acetate provides polarity, while the ethyl group offers some nonpolar character. |

| Acetone | 5.1 | Moderate | The high polarity of acetone may not be optimal for solvating the large, nonpolar propylcyclohexyl group. |

| Acetonitrile | 5.8 | Low to Moderate | Acetonitrile is a polar aprotic solvent that is less likely to effectively dissolve the nonpolar aliphatic portion of the molecule. |

| Methanol | 5.1 | Low | As a polar protic solvent, methanol's hydrogen bonding network will be disrupted by the nonpolar part of the solute, leading to poor solubility. |

| Water | 10.2 | Insoluble | The large, nonpolar propylcyclohexyl group will make the compound immiscible with the highly polar water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., Toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The solutions should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

-

Chromatographic Analysis (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC or GC to generate a calibration curve (peak area vs. concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

From Gravimetric Analysis:

-

Solubility (g/L) = (Mass of solute / Volume of solvent)

-

-

From Chromatographic Analysis:

-

Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6][7]

-

Fluorinated organic compounds should be handled with care. Avoid inhalation, ingestion, and skin contact.[6][7][8]

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal information.

Visualizations

Experimental Workflow for Solubility Determination:

A flowchart of the experimental workflow for determining solubility.

Logical Relationship of "Like Dissolves Like":

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fountainmagazine.com [fountainmagazine.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Polarity Index [macro.lsu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Introduction to fluorinated liquid crystal monomers and their properties

An In-Depth Technical Guide to Fluorinated Liquid Crystal Monomers and Their Properties

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into liquid crystal (LC) monomers has been one of the most significant advancements in liquid crystal display (LCD) technology and advanced materials science. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—allow for the precise tuning of the physicochemical properties of liquid crystal materials. This guide provides a comprehensive technical overview of fluorinated liquid crystal monomers, exploring the causal relationships between molecular structure and bulk properties. We will delve into the profound effects of fluorination on dielectric anisotropy, optical anisotropy, viscosity, and mesophase stability. Furthermore, this guide presents field-proven methodologies for the synthesis and characterization of these advanced materials, designed for researchers, materials scientists, and professionals in drug development seeking to leverage the unique capabilities of fluorinated liquid crystals.

The Rationale for Fluorination in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] For display applications, the ability to control the orientation of these molecules with an external electric field is paramount.[2][3] Non-fluorinated liquid crystals often lack the specific combination of properties required for modern high-performance displays, such as fast switching times, low power consumption, and wide viewing angles.[4][5]

Fluorination has become an indispensable tool to address these challenges.[6] The introduction of fluorine atoms into the LC molecular structure provides several key advantages:[7]

-

Tailored Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond allows for precise control over the dielectric anisotropy, which is critical for controlling the switching voltage of an LCD.[8]

-

Reduced Viscosity (γ): Fluorination can lead to lower rotational viscosity, enabling faster switching speeds, which is crucial for reducing motion blur in displays.[9]

-

Chemical and Thermal Stability: The high strength of the C-F bond enhances the stability of the LC material, leading to longer device lifetimes and resistance to degradation under operational stress like heat and UV exposure.[10]

-

Modified Optical Properties: Fluorination influences the molecular polarizability, allowing for the tuning of the optical anisotropy (birefringence, Δn) to optimize display performance for different modes.[10]

The strategic placement of fluorine atoms—whether on the aromatic core, in the terminal alkyl chains, or within linking groups—enables the fine-tuning of these properties to meet the stringent demands of various applications.[7]

The Physicochemical Impact of Fluorine Substitution

The introduction of fluorine fundamentally alters the electronic and physical nature of an LC monomer. Understanding these structure-property relationships is key to designing new materials with desired characteristics.

Dielectric Anisotropy (Δε)

Dielectric anisotropy (Δε = ε∥ - ε⊥) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long axis of the LC molecule (the director). It dictates how the molecule will orient in an electric field. The large electronegativity of fluorine creates a strong C-F dipole moment. The orientation of this dipole relative to the molecular axis determines the sign and magnitude of Δε.

-

Negative Δε Materials: By placing fluorine atoms in lateral positions on the aromatic core, the resulting dipole moment is directed perpendicular to the long molecular axis. This leads to a negative Δε (ε∥ < ε⊥).[11][12] Such materials are essential for display modes like Vertical Alignment (VA) and In-Plane Switching (IPS), which offer wide viewing angles and high contrast ratios.[11]

-

Positive Δε Materials: Placing fluorine in a terminal position (e.g., as a -OCF₃ or -CF₃ group) aligns the dipole moment more closely with the long molecular axis, resulting in a positive Δε. These materials are used in traditional Twisted Nematic (TN) displays.[13]

The relationship between the fluorine substitution pattern and the resulting dielectric anisotropy is a prime example of rational molecular design in materials science.

Caption: Impact of Fluorine Position on Dielectric Anisotropy (Δε).

Optical Anisotropy (Birefringence, Δn)

Birefringence (Δn = nₑ - nₒ) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a measure of how much the material alters the polarization of light passing through it. While the C-F bond has low polarizability, the introduction of fluorine can indirectly affect Δn by altering molecular packing and conformation. Generally, incorporating highly conjugated cores like phenyl rings increases birefringence, while fluorination can be used to fine-tune the value to match the specific requirements of a display's cell gap and mode of operation.[8][10]

Viscoelastic Properties

The rotational viscosity (γ₁) is a critical parameter that determines the switching speed of LC devices. Lower viscosity allows the molecules to reorient more quickly in response to changes in the electric field, resulting in a faster response time.[9] Fluorinated compounds often exhibit lower viscosities compared to their non-fluorinated, more polar (e.g., cyano-substituted) counterparts.[7] This is attributed to weaker intermolecular interactions, as the low polarizability of the C-F bond reduces dipole-dipole attractions that can hinder molecular rotation.[13]

Comparative Data of Fluorinated vs. Non-Fluorinated LCs

The table below summarizes the typical effects of fluorination on the key physical properties of a hypothetical biphenyl liquid crystal monomer.

| Property | Non-Fluorinated (Cyano-terminated) | Laterally Fluorinated | Terminally Fluorinated | Causality of Fluorine Substitution |

| Dielectric Anisotropy (Δε) | High Positive (~+10) | Moderate Negative (~-4)[11] | Moderate Positive (~+5) | The C-F dipole's orientation relative to the molecular axis dictates the sign and magnitude of Δε.[13] |

| Birefringence (Δn) at 589 nm | High (~0.20) | Moderate (~0.15) | Moderate (~0.16) | Fluorine's electron-withdrawing nature can slightly alter molecular polarizability and packing.[10] |

| Rotational Viscosity (γ₁) at 20°C | High (~200 mPa·s) | Low (~100 mPa·s) | Low (~120 mPa·s) | Lower intermolecular forces due to the C-F bond's low polarizability reduce resistance to rotation.[7][14] |

| Clearing Point (Tₙᵢ) | ~100 °C | ~80 °C | ~85 °C | Fluorination can disrupt molecular packing, often leading to a lower nematic-to-isotropic transition temperature.[7] |

| Primary Application | TN Displays | VA, IPS Displays | TN, FFS Displays | Properties are tailored for specific electro-optical switching mechanisms.[11][15] |

Synthesis and Characterization Protocols

The synthesis of fluorinated liquid crystal monomers requires precise control over reaction conditions to achieve high purity and yield. The subsequent characterization is crucial to validate the material's properties.

General Synthesis Workflow

A common synthetic route involves the construction of the rigid core (e.g., biphenyl, terphenyl) via cross-coupling reactions, followed by the introduction of terminal chains. Fluorine can be incorporated either by using fluorinated starting materials or through direct fluorination reactions.

Caption: Generalized Workflow for LC Monomer Synthesis.

Experimental Protocol: Synthesis of a Laterally Fluorinated Biphenyl Monomer

This protocol describes the synthesis of 4'-alkyl-2,3-difluoro-[1,1'-biphenyl]-4-carbonitrile, a representative negative Δε monomer.

Self-Validation: Each step's success is validated before proceeding. The purity of intermediates is crucial for the high final purity required for electro-optical applications.

Methodology:

-

Reaction Setup: Under an inert nitrogen atmosphere, combine 1-bromo-2,3-difluorobenzene (1.0 eq), (4-cyanophenyl)boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq) in a mixture of toluene and aqueous 2M Na₂CO₃.

-

Suzuki Coupling: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-24 hours.

-

Causality: The palladium catalyst facilitates the C-C bond formation between the two aromatic rings, which is the core of the Suzuki reaction mechanism.

-

Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting bromobenzene spot indicates reaction completion.

-

-

Workup and Extraction: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification 1 (Core): Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Validation: Fractions are collected and analyzed by TLC to isolate the pure 2,3-difluoro-4'-cyanobiphenyl core.

-

-

Chain Attachment (Example): The attachment of an alkyl chain would typically be designed into one of the starting materials (e.g., using 4-alkylphenylboronic acid). If not, further functionalization would be required.

-

Final Purification: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/hexane) to obtain the final product as a white crystalline solid.

-

Validation: The final product's purity should be >99.5% as determined by HPLC or GC. Its structure is confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Protocol: Characterization of Mesomorphic and Thermal Properties

1. Differential Scanning Calorimetry (DSC):

-

Objective: To determine the phase transition temperatures (e.g., Crystal-Nematic, Nematic-Isotropic) and their associated enthalpy changes.[16]

-

Methodology:

-

Accurately weigh 2-5 mg of the synthesized LC monomer into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase).

-

Cool the sample at the same rate back to room temperature.

-

Perform a second heating scan. This scan is used for analysis as it provides data from a consistent thermal history.

-

-

Data Interpretation: Endothermic peaks on the heating scan correspond to phase transitions. The peak onset temperature is taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.[17]

2. Polarized Optical Microscopy (POM):

-

Objective: To visually identify the type of liquid crystal phase (e.g., nematic, smectic) by observing its characteristic optical texture.[16][18]

-

Methodology:

-

Place a small amount of the LC sample on a clean glass slide and cover it with a coverslip.

-

Position the slide on a hot stage attached to a polarized microscope.

-

Heat the sample into the isotropic phase (it will appear dark between the crossed polarizers).

-

Slowly cool the sample while observing it through the microscope.

-

-

Data Interpretation: As the sample cools into a mesophase, it will become birefringent and light will pass through, revealing a texture. A nematic phase is typically identified by a "Schlieren" or "marbled" texture.[19] The temperatures at which these textures appear and disappear are correlated with the transition temperatures found via DSC.[20]

Applications Beyond Displays: Emerging Frontiers

While the display industry remains the largest consumer of fluorinated liquid crystals, their unique properties are being explored in other advanced fields.

-

Drug Delivery: Lyotropic liquid crystalline nanosystems, formed from amphiphilic molecules, are being investigated as nanocarriers for drugs.[21][22] Fluorination of the constituent molecules can enhance the stability and control the release profile of encapsulated therapeutics like 5-fluorouracil.[21] The formation of stable cubosomes and hexosomes can be influenced by fluorinated components, offering a promising platform for targeted cancer therapy.[23]

-

Smart Windows: Polymer-dispersed liquid crystal (PDLC) films, which can switch between transparent and opaque states, benefit from fluorinated LCs. Fluorination can improve the refractive index matching between the LC droplets and the polymer matrix, enhancing transparency in the "on" state and improving the contrast ratio.[24][25]

-

Photonics and Sensors: The ability to tune the refractive index and respond to external stimuli makes fluorinated LCs candidates for use in tunable lenses, optical switches, and sensors.

Conclusion

The strategic use of fluorine has fundamentally reshaped the landscape of liquid crystal materials. By providing chemists and material scientists with a powerful tool to manipulate key electro-optical and physical properties, fluorination has enabled the development of the high-performance liquid crystal displays that are ubiquitous today. The principles of molecular design, rooted in understanding the causal effects of fluorine substitution on properties like dielectric anisotropy and viscosity, continue to drive innovation. As research expands into new frontiers such as biocompatible materials and advanced photonics, the versatile and fascinating chemistry of fluorinated liquid crystal monomers will undoubtedly continue to be a cornerstone of technological progress.

References

-

Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. (n.d.). National Institutes of Health. [Link]

-

Schulte, M. D., Clarson, S. J., Natarajan, L. V., Tondiglia, V. P., & Bunning, T. J. (2001). The Optical and Morphological Properties of Fluorinated Polymer Dispersed Liquid Crystals. MRS Online Proceedings Library, 699. [Link]

-

The Optical and Morphological Properties of Fluorinated Polymer Dispersed Liquid Crystals. (n.d.). ResearchGate. [Link]

-

What is a Liquid Crystal Display (LCD)? Advantages & Disadvantages. (n.d.). Lenovo US. [Link]

-

Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. (2021). National Center for Biotechnology Information. [Link]

-

5 Advantages of Liquid-Crystal Displays (LCDs). (2020). Nelson Miller. [Link]

-

Design and synthesis of a new family of fluorinated liquid crystals. (2013). PubMed. [Link]

-

An In-Depth Guide to Liquid Crystal Displays (LCDs). (n.d.). All Shore Industries. [Link]

-

Reza, S. S. (2019). A Review Paper on Liquid Crystal Display. International Journal of Optical Sciences. [Link]

-

High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (n.d.). MDPI. [Link]

-

Fluorinated liquid crystals - Properties and applications. (2007). ResearchGate. [Link]

-

A review of liquid crystal display technologies, electronic interconnection and failure analysis. (2008). ResearchGate. [Link]

-

Handbook of Liquid Crystals. (1998). Wiley-VCH. [Link]

-

Ishikawa, H., et al. (n.d.). Relationship between order parameter and physical constants in fluorinated liquid crystals. researchmap. [Link]

-

Effects of the fluorinated liquid crystal molecules on the electro-optical properties of polymer dispersed liquid crystal films. (2020). Taylor & Francis Online. [Link]

-

Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. (2023). National Institutes of Health. [Link]

-

Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust. (2019). PNAS. [Link]

-

Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020). National Center for Biotechnology Information. [Link]

-

Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020). ResearchGate. [Link]

-

Dielectric and visco-elastic properties of laterally fluorinated liquid crystal single compounds and theirmixture. (n.d.). ResearchGate. [Link]

-

Fluorinated polymers: liquid crystalline properties and applications in lithography. (2004). The Chemical Record. [Link]

-

Handbook Of Liquid Crystal Research. (n.d.). CORE. [Link]

-

Handbook of liquid crystals. (2014). ResearchGate. [Link]

-

Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. (2020). MDPI. [Link]

-

Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. (2018). arXiv. [Link]

-

Handbook of Liquid Crystals. Volume I: Foundations and Fundamental Aspects. (n.d.). DOKUMEN.PUB. [Link]

-

Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity. (2017). PubMed. [Link]

-

Handbook of liquid crystals, volume 1: fundamentals of liquid crystals. (2014). ResearchGate. [Link]

-

Synthesis and Characterization of Mono-acryl Liquid crystalline Functional Monomer. (2018). Kyushu University. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. [Link]

- Characterization of Liquid Crystals. (n.d.). Source unavailable.

- Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). Source unavailable.

-

Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. (2015). RSC Publishing. [Link]

-

Fluorine in Liquid Crystal Design for Display Applications. (2012). ResearchGate. [Link]

-

Ultra-low viscosity liquid crystal materials. (2015). Optica Publishing Group. [Link]

-

Series of POM images and structural hierarchy of different temperatures... (n.d.). ResearchGate. [Link]

-

POM images of monomers M1-M4: M1 displays schlieren texture of nematic... (n.d.). ResearchGate. [Link]

-

Multifunctional Liquid Crystal Nanoparticles for Intracellular Fluorescent Imaging and Drug Delivery. (2014). ACS Nano. [Link]

-

Lyotropic Liquid Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity. (2017). ResearchGate. [Link]

-

Viscosities of Liquid Fluorocompounds. (2012). ResearchGate. [Link]

-

3M™ Fluorinert™ Electronic Liquid FC-40. (n.d.). 3M. [Link]

-

Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process. (2021). National Institutes of Health. [Link]

-

Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2022). MDPI. [Link]

-

Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs). (n.d.). JETIR. [Link]

-

Application of Reactive Liquid Crystal in Liquid Crystal Display. (n.d.). CIOCoverage. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. An In-Depth Guide to Liquid Crystal Displays (LCDs) [allshore.com]

- 3. physics.journalspub.info [physics.journalspub.info]

- 4. lenovo.com [lenovo.com]

- 5. 5 Advantages of Liquid-Crystal Displays (LCDs) - Nelson Miller [nelson-miller.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OPG [opg.optica.org]

- 10. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ciocoverage.com [ciocoverage.com]

- 16. bhu.ac.in [bhu.ac.in]

- 17. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]

- 18. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. The Optical and Morphological Properties of Fluorinated Polymer Dispersed Liquid Crystals | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Bioaccumulation and Toxicity of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

Introduction: The Proactive Assessment of a Novel Fluorinated Cyclohexylbenzene Derivative

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is a fluorinated organic compound with a structure suggestive of applications in materials science, particularly as a liquid crystal monomer. The presence of a fluorinated benzene ring linked to a propylcyclohexyl group indicates a molecule with potentially high lipophilicity and chemical stability. These characteristics, while desirable for industrial applications, also raise concerns regarding its environmental fate and potential for adverse biological effects. The strong carbon-fluorine bond often imparts resistance to metabolic degradation, which can lead to persistence in the environment and subsequent bioaccumulation in organisms.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential bioaccumulation and toxicity of this compound. In the absence of extensive empirical data on this specific molecule, this guide synthesizes information from structurally analogous compounds, outlines robust and validated testing protocols, and provides the scientific rationale for a tiered assessment strategy. Our approach is grounded in the principles of proactive risk assessment, aiming to identify potential hazards early in the development lifecycle.

Physicochemical Properties and Predicted Environmental Behavior

The environmental distribution and biological uptake of a chemical are fundamentally governed by its physicochemical properties. For this compound, we can predict several key parameters that will inform our assessment strategy.

| Property | Predicted Value/Characteristic | Implication for Bioaccumulation and Toxicity |

| Molecular Weight | ~220.35 g/mol | Within the range where passive diffusion across biological membranes can occur. |

| LogP (Octanol-Water Partition Coefficient) | High (estimated > 4) | Indicates high lipophilicity, suggesting a strong potential for partitioning into fatty tissues of organisms and thus a high potential for bioaccumulation. |

| Water Solubility | Low | Consistent with high lipophilicity, low water solubility can lead to partitioning into sediments and biota in aquatic environments. |

| Vapor Pressure | Low | Suggests the compound is not highly volatile and will likely reside in aquatic and soil compartments. |

| Chemical Stability | High | The C-F bond is exceptionally stable, suggesting resistance to both abiotic and biotic degradation, leading to environmental persistence. |

These predicted properties strongly suggest that this compound warrants a thorough investigation for its potential to be persistent, bioaccumulative, and toxic (PBT). The European Chemicals Agency (ECHA) has established clear guidance for PBT assessment, which should be a guiding framework for any evaluation of this compound.[1][2][3][4][5]

Part 1: Assessment of Bioaccumulation Potential

A critical first step in the environmental risk assessment of this compound is to determine its potential for bioaccumulation. The Bioconcentration Factor (BCF) is the key metric for this assessment, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment at steady state.

In Silico Screening: QSAR Modeling

As an initial, cost-effective screening step, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the BCF of this compound.[6][7][8][9][10] These computational models use the molecular structure of a chemical to estimate its properties based on data from structurally similar compounds.

-

Causality behind this choice: QSAR provides a rapid and resource-efficient way to prioritize chemicals for further testing. A high predicted BCF from a validated QSAR model would provide a strong impetus for conducting experimental bioaccumulation studies. Various commercial and open-access QSAR software can be utilized for this purpose.

Definitive Experimental Assessment: OECD Test Guideline 305

Should in silico predictions or structural alerts indicate a potential for bioaccumulation, the definitive study to determine the BCF is the OECD Test Guideline 305: Bioaccumulation in Fish.[11][12][13][14][15] This guideline provides a harmonized and internationally accepted protocol for assessing the bioaccumulation potential of chemicals in fish.

-

Expertise & Experience: The choice between an aqueous or dietary exposure route depends on the physicochemical properties of the test substance. Given the predicted high lipophilicity and low water solubility of this compound, an aqueous exposure route may be challenging. However, the guideline states a preference for aqueous exposure when technically feasible.[11] A flow-through system is generally preferred to maintain a constant exposure concentration.

Experimental Protocol: OECD 305 - Bioaccumulation in Fish (Aqueous Exposure)

-

Test Organism Selection: A species with a low lipid content and a relatively fast growth rate, such as the Zebrafish (Danio rerio), is often a suitable choice.

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality, lighting) for at least two weeks prior to the start of the study.

-

Exposure (Uptake Phase):

-

A control group and at least one test group are used.

-

The test substance is continuously introduced into the water of the test aquaria at a constant, sub-lethal concentration.

-

The duration of the uptake phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached.

-

Water and fish samples are collected at regular intervals to measure the concentration of the test substance.

-

-

Depuration (Post-Exposure Phase):

-

After the uptake phase, the remaining fish are transferred to clean, untreated water.

-

Fish are sampled at regular intervals to measure the rate of elimination of the test substance.

-

-

Chemical Analysis:

-

Validated analytical methods (e.g., GC-MS or LC-MS/MS) are required to accurately quantify the test substance in water and fish tissue.

-

-

Data Analysis and BCF Calculation:

-

The BCF is calculated as the ratio of the concentration of the test substance in the fish (Cf) to the concentration in the water (Cw) at steady state.

-

The depuration rate constant (k2) is also determined from the depuration phase data.

-

Caption: Workflow for the OECD 305 Bioaccumulation in Fish Study.

Part 2: Toxicological Hazard Assessment

A tiered approach to toxicological testing is recommended, starting with in vitro assays to screen for potential hazards before proceeding to more complex and resource-intensive in vivo studies.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are a fundamental first step to determine the concentration range at which a compound may elicit adverse effects at the cellular level.[16][17][18][19][20] These assays can provide information on general cellular toxicity and help to guide the dose selection for more specific toxicological endpoints.

-

Expertise & Experience: A battery of cytotoxicity assays is recommended to assess different mechanisms of cell death. For a compound like this compound, which may have effects on cellular metabolism due to its lipophilic nature, assays that measure metabolic activity are particularly relevant.

Experimental Protocol: In Vitro Cytotoxicity Assays

-

Cell Line Selection: A relevant cell line should be chosen based on the potential target organs. For an initial screening, a liver cell line (e.g., HepG2) is often used due to the liver's primary role in xenobiotic metabolism.

-

Exposure: Cells are cultured in a multi-well plate format and exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Assays:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability and metabolic activity.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

-

Neutral Red Uptake Assay: Assesses the viability of cells based on their ability to take up and retain the neutral red dye in their lysosomes.

-

-

Data Analysis: The results are typically expressed as the concentration that causes a 50% reduction in cell viability (IC50).

In Vitro Genotoxicity Assessment